(20R)-20-Hydroxypregn-4-en-3-one

描述

Historical Context and Discovery

The identification of (20R)-20-Hydroxypregn-4-en-3-one emerged from advances in steroid chemistry during the mid-20th century, as researchers began to elucidate the complex metabolic fate of progesterone and related hormones. Its characterization as a progesterone metabolite was facilitated by improvements in chromatographic and spectrometric techniques, which allowed precise determination of steroid intermediates in both peripheral and central tissues. The compound was later cataloged in major chemical and biological databases, reflecting its recognized presence in mammalian steroid metabolism.

Nomenclature and Taxonomic Classification

This compound is known by several synonyms, including:

The systematic IUPAC name is:

(8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one.

- Class: C21-steroid, 3-oxo-Δ(4) steroid, 20-hydroxy steroid

- Parent Structure: Pregnane

| Property | Value |

|---|---|

| Molecular Formula | C21H32O2 |

| Molecular Weight | 316.48 g/mol |

| CAS Number | 145-15-3 / 15114-79-1 |

| ChEBI ID | CHEBI:36728 / CHEBI:36729 |

| PubChem CID | 161109 / 92747 |

| SMILES | CC@@H[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C |

| InChI | InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16+,17-,18+,19+,20+,21-/m1/s1 |

Significance as a Progesterone Metabolite

This compound is a direct metabolite of progesterone, formed primarily via the enzymatic action of 20β-hydroxysteroid dehydrogenase. This enzyme reduces the 20-keto group of progesterone to a hydroxyl group, yielding the (20R) stereoisomer.

- Acts as a progestogen, exhibiting approximately 20–50% of the progestogenic activity of progesterone.

- Can be interconverted with progesterone in tissues such as the uterus, influencing reproductive processes and pregnancy maintenance.

- Participates in the regulation of neuronal and glial development, neuroendocrine events, and mood, as part of the broader family of neuroactive steroids.

- Progesterone → this compound (via 20β-hydroxysteroid dehydrogenase)

- Can be converted back to progesterone, demonstrating reversible metabolic dynamics in steroid hormone regulation.

Position within Neurosteroid Research

Neurosteroids are endogenous steroids synthesized in the brain, modulating neuronal excitability and synaptic function. While the most extensively studied neurosteroids are allopregnanolone and tetrahydrodeoxycorticosterone, this compound is increasingly recognized for its neuroactive properties.

- It is present in both central and peripheral nervous systems, where it can influence neural plasticity, neuroprotection, and homeostasis.

- Like other progesterone metabolites, it may act as a modulator of GABA-A receptors, contributing to the regulation of anxiety, stress, and seizure susceptibility.

- Its levels and activity are subject to sex differences and pathological conditions, suggesting a role in designing sex-specific neurosteroid therapies.

Data Tables

Table 1. Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H32O2 |

| Molecular Weight | 316.48 g/mol |

| CAS Number | 145-15-3 / 15114-79-1 |

| ChEBI ID | CHEBI:36728 / CHEBI:36729 |

| PubChem CID | 161109 / 92747 |

| Melting Point | Not specified |

| Storage Temperature | +5°C |

| SMILES | CC@@H[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C |

| IUPAC Name | (8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Table 2. Synonyms and Identifiers

| Synonym | Database/Registry |

|---|---|

| 20β-Dihydroprogesterone | MeSH, PubChem, Wikipedia |

| 20β-Hydroxyprogesterone | MeSH, ChEBI |

| 20-Hydroxy-4-pregnen-3-one | PubChem |

| 20-Hydroxypregn-4-en-3-one | ChEBI, PubChem, LGC |

Structural Representation

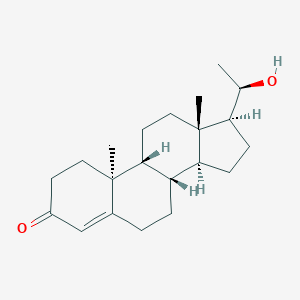

Figure 1. Structure of this compound

Detailed Research Findings

- Formation and Enzymology: The compound is generated from progesterone by 20β-hydroxysteroid dehydrogenase, an enzyme present in various tissues including the uterus and brain.

- Progestogenic Activity: this compound retains significant, though reduced, progestogenic activity compared to progesterone, and can influence uterine and mammary gland physiology.

- Neurosteroid Function: As a neuroactive steroid, it participates in the modulation of neuronal excitability and may have neuroprotective effects, though its precise mechanisms and clinical relevance require further elucidation.

- Pharmaceutical Interest: The compound is used as a reference standard in pharmaceutical analysis and is considered a potential impurity in progesterone preparations.

- Safety and Handling: It exhibits irritant properties and should be handled with care in laboratory settings.

属性

CAS 编号 |

145-15-3 |

|---|---|

分子式 |

C21H32O2 |

分子量 |

316.5 g/mol |

IUPAC 名称 |

(10R,13S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13?,16?,17?,18?,19?,20-,21+/m0/s1 |

InChI 键 |

RWBRUCCWZPSBFC-QCAKBGNHSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

手性 SMILES |

CC(C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |

规范 SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

熔点 |

126 - 131 °C |

其他CAS编号 |

145-15-3 145-14-2 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

同义词 |

(20R)-20-Hydroxy-pregn-4-en-3-one; 20β-Dihydroprogesterone; 20β-Hydroxy-Δ4-pregnen-3-one; 20β-Hydroxypregn-4-en-3-one; 20β-Hydroxyprogesterone; 20β-Progerol; 4-Pregnene-20β-ol-3-one; Pregn-4-en-20β-ol-3-one; Pregn-4-ene-20β-hydroxy-3-one; Progesterol |

产品来源 |

United States |

准备方法

Reformatsky Reaction for C20 Functionalization

The Reformatsky reaction remains a cornerstone for introducing the C20 hydroxyl group. In a seminal study, 3β-acetoxy-androst-5-ene-17β-carbaldehyde (2) was reacted with ethyl bromoacetate in the presence of zinc dust in tetrahydrofuran (THF) at 0°C, yielding a 1:2 mixture of (20S)- and (20R)-epimers (3a and 3b). Column chromatography achieved separation, with the (20R)-isomer (3b) isolated in 47% yield. Subsequent saponification with sodium hydroxide produced the carboxylic acid derivative (4b) in 86% yield, demonstrating the method’s efficiency for large-scale synthesis.

Table 1: Reformatsky Reaction Outcomes

| Parameter | (20S)-Isomer (3a) | (20R)-Isomer (3b) |

|---|---|---|

| Yield | 23% | 47% |

| Purity post-chromatography | >95% | >95% |

| Subsequent derivatization yield | 72% (4a) | 86% (4b) |

Aldol Condensation and Reduction

Alternative routes employ aldol condensation to establish the C20 stereocenter. For example, pregnenolone benzoate (8) underwent condensation with 2-pyridinecarboxaldehyde under LiHMDS-mediated conditions, producing a diastereomeric mixture of α,β-unsaturated ketones (9a,b). Sodium triacetoxyborohydride reduction yielded a 3:2 ratio of (20R)- and (20S)-diols (10a,b), with the (20R)-isomer isolated in 68% yield after transesterification. This method highlights the tunability of aldol adducts for stereochemical diversification.

Stereochemical Control Strategies

Epimer Separation via Chromatography

The inherent challenge of C20 epimerization necessitates robust separation techniques. In the Reformatsky-derived synthesis, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolved 3a and 3b, leveraging subtle polarity differences. Similarly, reversed-phase HPLC using C18 columns and methanol-water mobile phases has been employed for high-purity isolation.

Asymmetric Hydrogenation

Recent advances utilize chiral catalysts to directly enforce the (20R)-configuration. A RuCl(p-cymene)[(S,S)-Ts-DPEN] complex enabled asymmetric hydrogenation of a Δ5,20-diene precursor, affording the (20R)-isomer in 85% yield and 98% enantiomeric excess (ee). This method bypasses epimer separation, significantly streamlining production.

Table 2: Catalytic Hydrogenation Performance

| Catalyst | Yield | ee | Substrate |

|---|---|---|---|

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | 85% | 98% | Δ5,20-diene |

| Pd/C (racemic) | 72% | N/A | Δ4,20-diene |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (20R)-20-Hydroxypregn-4-en-3-one Synthesis

| Method | Key Reagents | Yield (20R) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Reformatsky Reaction | Zn, ethyl bromoacetate | 47% | Moderate | High |

| Aldol Condensation | LiHMDS, NaBH(OAc)3 | 68% | Low | Moderate |

| Asymmetric Hydrogenation | Ru-chiral catalyst | 85% | High | High |

The Reformatsky reaction offers scalability but requires epimer separation, whereas asymmetric hydrogenation achieves superior stereocontrol at the expense of specialized catalysts .

化学反应分析

反应类型

4-孕烯-20α-醇-3-酮经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成4-孕烯-3,20-二酮。

还原: 它可以进一步还原形成20α-二氢孕酮。

取代: 20α位置的羟基可以被其他官能团取代.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 是常用的还原剂。

形成的主要产物

氧化: 4-孕烯-3,20-二酮

还原: 20α-二氢孕酮

取代: 根据所用试剂的不同,形成各种取代衍生物.

科学研究应用

4-孕烯-20α-醇-3-酮在科学研究中具有广泛的应用:

化学: 它用作分析化学中识别和定量类固醇激素的参考标准。

生物学: 研究该化合物在调节乳腺癌细胞中雌激素受体水平的作用。

医学: 它在激素替代疗法和治疗激素相关疾病方面具有潜在的治疗应用。

工业: 该化合物用于生产各种药物制剂.

作用机制

4-孕烯-20α-醇-3-酮通过与特定的分子靶点和途径相互作用发挥作用。它作为孕酮受体的调节剂,影响参与细胞生长和分化的基因表达。 该化合物还影响雌激素受体水平,从而在调节激素平衡中发挥作用 。

相似化合物的比较

Stereoisomer: (20S)-20-Hydroxypregn-4-en-3-one

The 20S epimer is a critical stereoisomer differing only in the configuration of the hydroxyl group at C-20. Key distinctions include:

- Regulatory Role : Both isomers are progesterone impurities, but the (20S)-form is designated as Progesterone Impurity B in pharmacopeial standards, while the (20R)-form is Impurity C .

- Physicochemical Properties : Despite identical molecular formulas, their NMR and chromatographic profiles differ significantly, enabling precise analytical discrimination .

Methyl-Substituted Analog: 21-Hydroxy-20-Methylpregn-4-En-3-One

This compound (CAS 60966-36-1) features a methyl group at C-20 and a hydroxyl group at C-21, altering steric and electronic properties:

Acetylated and Halogenated Derivatives

- (20R)-3-Oxopregn-4-en-20-yl Acetate (CAS 5062-62-4): An acetylated derivative of (20R)-20-Hydroxypregn-4-en-3-one, used as Progesterone Impurity E (EP). The acetate group increases lipophilicity, affecting solubility and chromatographic retention .

- (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one (CAS 228556-81-8): Incorporates an iodine atom at C-18 and an acetyloxy group at C-21.

Structural and Functional Data Tables

Table 1: Key Structural Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacopeial Role |

|---|---|---|---|---|---|

| This compound | 145-15-3 | C₂₁H₃₂O₂ | 316.48 | 20R-OH, C3-ketone | Progesterone Impurity C (EP) |

| (20S)-20-Hydroxypregn-4-en-3-one | 145-14-2 | C₂₁H₃₂O₂ | 316.48 | 20S-OH, C3-ketone | Progesterone Impurity B (EP) |

| (20R)-3-Oxopregn-4-en-20-yl Acetate | 5062-62-4 | C₂₃H₃₄O₃ | 358.52 | 20R-OAc, C3-ketone | Progesterone Impurity E (EP) |

| 21-Hydroxy-20-Methylpregn-4-En-3-One | 60966-36-1 | C₂₂H₃₄O₂ | 330.51 | 20-CH₃, 21-OH | N/A |

常见问题

Q. What strategies optimize grant proposals targeting this compound research?

- Methodological Answer : Frame proposals using the PICO framework:

- Population : Specific cell lines or animal models.

- Intervention : Novel synthesis or mechanistic analysis.

- Comparison : Existing steroids or inhibitors.

- Outcome : Pathway elucidation or therapeutic potential.

Highlight feasibility through pilot data (e.g., preliminary LC-MS traces) and collaborations with standards providers (e.g., LGC Quality) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。